molecular formula C3H6ClF2N B1320910 2,2-Difluorocyclopropylamine hydrochloride CAS No. 105614-25-3

2,2-Difluorocyclopropylamine hydrochloride

Cat. No.: B1320910
CAS No.: 105614-25-3
M. Wt: 129.53 g/mol
InChI Key: WSSNWLHFBOKGGL-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopropylamine hydrochloride is a chemical compound with the molecular formula C3H6ClF2N It is a fluorinated cyclopropylamine derivative, characterized by the presence of two fluorine atoms attached to the cyclopropane ring

Mechanism of Action

Target of Action

This compound is a type of organic compound , and it’s often used in the preparation of various chemical drugs, bioactive molecules, and dyes . .

Biochemical Pathways

Given its use in the synthesis of various chemical drugs and bioactive molecules , it’s plausible that it could influence a wide range of biochemical pathways depending on the specific context of its use.

Pharmacokinetics

It’s soluble in water and slightly soluble in ethanol and chloroform , which suggests it could have good bioavailability.

Result of Action

As a chemical used in the synthesis of various drugs and bioactive molecules , its effects would likely depend on the specific context of its use and the nature of the molecules it helps to produce.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,2-Difluorocyclopropylamine hydrochloride. For instance, its storage conditions should be an inert atmosphere at room temperature . It’s also hygroscopic , meaning it readily absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it should be stored and handled away from fire and heat sources and kept away from oxidizing agents and acidic substances .

Biochemical Analysis

Biochemical Properties

2,2-Difluorocyclopropylamine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with enzymes often involves the formation of covalent bonds, leading to enzyme inhibition or activation. For instance, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, this compound can interact with proteins through hydrogen bonding and hydrophobic interactions, influencing protein folding and stability .

Cellular Effects

The effects of this compound on cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate signaling pathways by binding to receptors or other signaling molecules, leading to changes in downstream signaling events. This can result in altered gene expression, where specific genes are upregulated or downregulated in response to the compound. Furthermore, this compound can impact cellular metabolism by affecting the activity of metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. By binding to these biomolecules, the compound can inhibit or activate their function. For instance, it may inhibit an enzyme by binding to its active site, preventing substrate binding and catalytic activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. In in vitro studies, the compound may degrade over time, leading to a decrease in its activity. In in vivo studies, the compound’s stability and degradation can affect its bioavailability and efficacy. Long-term exposure to this compound may result in changes in cellular function, such as altered gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it may exhibit toxic or adverse effects. For instance, high doses of this compound may lead to cellular toxicity, resulting in cell death or impaired cellular function. Threshold effects may also be observed, where a certain dosage is required to elicit a specific biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For example, the compound may undergo phase I metabolic reactions, such as oxidation or reduction, catalyzed by enzymes like cytochrome P450. These reactions can lead to the formation of metabolites that are further processed in phase II metabolic reactions, such as conjugation with glucuronic acid or glutathione. These metabolic pathways influence the compound’s bioavailability and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound may be transported across cell membranes by specific transporters, influencing its localization and accumulation within cells. Additionally, binding proteins can facilitate the compound’s distribution within tissues, affecting its bioavailability and efficacy. The transport and distribution of this compound are important factors that determine its biological activity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism. The subcellular localization of this compound is a critical factor that determines its biological effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluorocyclopropylamine hydrochloride typically involves the reaction of cyclopropylamine with a fluorinating agent. One common method is the reaction of cyclopropylamine with diethylaminosulfur trifluoride (DAST) under controlled conditions to introduce the fluorine atoms. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to enhance the efficiency of the fluorination process.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopropylamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclopropyl ketones, while reduction can produce various amine derivatives.

Scientific Research Applications

2,2-Difluorocyclopropylamine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropylamine: The non-fluorinated parent compound.

    2,2-Dichlorocyclopropylamine: A similar compound with chlorine atoms instead of fluorine.

    2,2-Dibromocyclopropylamine: A brominated analogue.

Uniqueness

2,2-Difluorocyclopropylamine hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and physical properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form strong hydrogen bonds, making it valuable in various research and industrial applications.

Properties

IUPAC Name

2,2-difluorocyclopropan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2N.ClH/c4-3(5)1-2(3)6;/h2H,1,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSNWLHFBOKGGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603154
Record name 2,2-Difluorocyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105614-25-3
Record name 2,2-Difluorocyclopropan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-difluorocyclopropan-1-amine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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